2-oxo-3H-quinoline-3-carboxylic acid

Kinase inhibition CK2 Structure-activity relationship

2-Oxo-1,2-dihydroquinoline-3-carboxylic acid is a differentiated heterocyclic building block for medicinal chemistry. Its 2-oxo lactam moiety enables unique hydrogen-bonding patterns distinct from 2-amino or 4-oxoquinoline scaffolds, making it the appropriate starting material for DYRK1B/1A inhibitor synthesis (solid tumors, Alzheimer's). Use as a validated low-affinity CK2-binding fragment (IC50 ~430 µM) for fragment growing strategies. Derivative amides show anticancer activity (MCF-7 IC50 1.73 µg/mL) and antimicrobial effects against S. aureus/E. coli. Procure the free acid for amide coupling and focused library generation.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B12363910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-3H-quinoline-3-carboxylic acid
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC(C(=O)N=C2C=C1)C(=O)O
InChIInChI=1S/C10H7NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,7H,(H,13,14)
InChIKeyFCQKAQLFKICHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-3H-quinoline-3-carboxylic Acid: Core Scaffold Overview for Procurement


2-Oxo-3H-quinoline-3-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-3-carboxylic acid or 2-hydroxyquinoline-3-carboxylic acid; CAS 2003-79-4) is a heterocyclic building block belonging to the quinoline-3-carboxylic acid family [1]. Characterized by a 2-oxo (lactam) moiety and a carboxylic acid group at the 3-position, this compound serves as a critical synthetic intermediate rather than an end-product pharmaceutical agent. Its primary value lies in its role as a precursor for generating diverse amide, ester, and heterocyclic derivatives with documented biological activities across multiple therapeutic target classes, including kinase inhibition, antimicrobial action, and anticancer activity [2][3]. The compound exists in tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy forms, a property that influences its reactivity and binding characteristics.

Why 2-Oxo-3H-quinoline-3-carboxylic Acid Cannot Be Replaced by Close Analogs


The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold occupies a distinct position in chemical space that cannot be interchanged with structurally similar alternatives without fundamentally altering biological outcomes. Direct comparative data from protein kinase CK2 inhibition studies demonstrate that replacing the 2-oxo group with a 2-amino substituent increases inhibitory potency by over 500-fold (IC50 from ~430 µM to 0.65 µM) [1]. Conversely, the 2-oxo compound provides a unique hydrogen-bonding pattern via its lactam carbonyl that enables derivatization pathways unavailable to 2-amino or 2-chloro analogs. The unsubstituted 4-position of the target compound further distinguishes it from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which exhibits distinct pKa values, solubility profiles, and analgesic pharmacology [2]. These structure-activity relationship (SAR) features mean that substituting one quinoline-3-carboxylic acid for another without considering the 2- and 4-position substituents can lead to dramatically different potency, selectivity, and synthetic tractability.

Quantitative Differentiation Evidence for 2-Oxo-3H-quinoline-3-carboxylic Acid


CK2 Kinase Inhibition: 2-Oxo vs. 2-Amino vs. Tetrazolo Substituent Comparison

In a systematic SAR study of 43 quinoline-3-carboxylic acid derivatives evaluated against protein kinase CK2, the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold (unsubstituted parent, compound 4a) exhibited an IC50 of approximately 430 µM, placing it among the weakest inhibitors in the series [1]. In contrast, 2-aminoquinoline-3-carboxylic acid derivatives achieved IC50 values as low as 0.65 µM, and tetrazolo[1,5-a]quinoline-4-carboxylic acid derivatives reached IC50 values of 0.8 µM [1]. This represents an approximately 660-fold difference in potency between the 2-oxo and 2-amino scaffolds. The molecular docking analysis revealed that the 2-oxo substituent fails to establish hydrophobic contacts with Ile95 in the CK2 ATP-binding pocket, whereas the 2-amino group and tetrazole ring both form critical hydrophobic interactions with Ile95, Phe113, and Ile174 [1]. This mechanistic insight explains the potency gap and identifies the 2-oxo scaffold as a weaker but structurally informative CK2 ligand suitable for use as a negative control or as a starting scaffold for fragment-based design.

Kinase inhibition CK2 Structure-activity relationship Quinoline-3-carboxylic acid

Antimicrobial Activity: Free Acid vs. Amide Derivatives Against S. aureus and E. coli

The free carboxylic acid form of 2-oxoquinoline-3-carboxylic acid itself shows limited antimicrobial activity. However, conversion to substituted amides substantially enhances antimicrobial potency. Ukhov et al. (2013) reported that amides of 2-oxoquinoline-3-carboxylic acid exhibit minimum inhibitory concentrations (MIC) ranging from 250 to 1000 µg/mL against Staphylococcus aureus and Escherichia coli [1]. While individual amide MIC values were not disaggregated in the available abstract, the study establishes that amide derivatization is required to unlock antimicrobial activity from the parent acid scaffold. For context, modern fluoroquinolone antibiotics (4-oxoquinoline-3-carboxylic acid derivatives) typically achieve MIC values in the range of 0.015–2 µg/mL against susceptible S. aureus strains [2], indicating that the 2-oxo scaffold, even in its optimized amide form, is approximately 2–4 orders of magnitude less potent than clinical fluoroquinolones. This positions the 2-oxo scaffold as a research tool for studying non-gyrase antimicrobial mechanisms rather than as a direct competitor to fluoroquinolones.

Antimicrobial MIC Gram-positive Gram-negative Structure-activity

Anticancer Derivative Synthesis: Scaffold Performance in MCF-7 Breast Cancer Model

The parent 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (compound 4) was used as the key synthetic intermediate in the preparation of eight novel derivatives (7a–d and 8a–d) evaluated against the MCF-7 breast cancer cell line [1]. Among the synthesized compounds, derivative 7c (1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) demonstrated the most potent anticancer activity with an IC50 of 1.73 ± 0.27 µg/mL, which was comparable to the reference chemotherapy agent doxorubicin (Dox) [1]. Compounds 7b, 7c, 8a, 8b, and 8c all showed significant anticancer activity relative to Dox in the MTT assay after 48-hour incubation [1]. Notably, the parent acid (compound 4) was not itself tested for cytotoxicity, underscoring that its value is as a derivatization substrate rather than as a direct anticancer agent. Cell-cycle analysis of compound 7c revealed G2/M phase arrest in 36.04% of treated cells compared to 9.88% in untreated controls, indicating a specific mechanism of cell-cycle perturbation [1].

Anticancer MCF-7 Quinoline derivatives MTT assay Breast cancer

DYRK1B/DYRK1A Kinase Targeting: Patent-Claimed Amide Derivatives vs. Parent Scaffold

Patent US20120184548 (F. Hoffmann-La Roche AG) explicitly claims 2-oxo-1,2-dihydro-quinoline-3-carboxylic acid aryl amides as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1B and DYRK1A [1]. The patent discloses that these amide derivatives are useful for treating cancer (particularly solid tumors including non-small cell lung cancer, colon cancer, and pancreatic cancer) as well as Down syndrome and Alzheimer's disease [1]. While the patent primarily discloses derivative structures and general synthetic methods rather than comprehensive IC50 tables in the publicly accessible abstract, the inclusion of this specific scaffold in a major pharmaceutical patent establishes its privileged status for DYRK kinase targeting compared to other quinoline-3-carboxylic acid isomers. The 2-oxo substitution pattern appears critical for DYRK1B/1A binding, as the patent specifically claims 2-oxo-1,2-dihydro-quinoline derivatives rather than 4-oxo or other regioisomers [1]. This selectivity is consistent with the distinct hydrogen-bonding geometry of the 2-oxo lactam relative to the 4-oxo ketone found in fluoroquinolones.

DYRK1B DYRK1A Kinase inhibitor Cancer Down syndrome

Physicochemical Differentiation: 2-Oxo vs. 4-Hydroxy-2-oxo Substitution Effects on pKa and Synthetic Versatility

The absence of a substituent at the 4-position of the target compound provides a critical differentiation from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 73776-24-6). Ukrainets et al. (2010) conducted a comparative analysis of the acidic properties of a large series of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and demonstrated that the 4-substituent significantly modulates both pKa values and biological activity [1]. The unsubstituted 4-position in the target compound (2-oxo-3H-quinoline-3-carboxylic acid) provides a reactive site for electrophilic substitution, halogenation, or amination, enabling synthetic diversification pathways that are blocked in 4-hydroxy analogs. Furthermore, the 4-hydroxy derivative has been independently optimized as an analgesic scaffold, with 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid identified as a highly active analgesic lead [2]. The presence or absence of the 4-hydroxy group thus determines not only the compound's physicochemical profile but also its predominant biological application domain: the 4-unsubstituted parent is a versatile synthetic intermediate, while the 4-hydroxy derivative is a direct pharmacological lead for analgesic development.

Physicochemical properties pKa Hydrogen bonding Derivatization 4-position

Optimal Procurement Scenarios for 2-Oxo-3H-quinoline-3-carboxylic Acid


Synthesis of DYRK1B/DYRK1A Inhibitor Candidates for Oncology and Neurodegeneration Research

Based on patent evidence claiming 2-oxo-1,2-dihydro-quinoline-3-carboxylic acid aryl amides as DYRK1B and DYRK1A inhibitors , the parent acid is the appropriate starting material for medicinal chemistry programs targeting solid tumors (non-small cell lung cancer, colon cancer, pancreatic cancer) or neurodegenerative conditions (Down syndrome, Alzheimer's disease). The 2-oxo substitution pattern is specifically claimed for DYRK kinase inhibition, distinguishing it from 4-oxoquinoline (antibacterial) and 2-aminoquinoline (CK2 inhibitor) scaffolds. Researchers should procure the free acid for amide coupling reactions to generate focused libraries of N-aryl amide derivatives for DYRK1B/1A SAR studies.

Fragment-Based CK2 Inhibitor Design Using the 2-Oxo Scaffold as a Low-Affinity Reference

The CK2 inhibition data from Syniugin et al. (2016) establish that 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (IC50 ≈ 430 µM) occupies the CK2 ATP-binding site but lacks the hydrophobic contacts necessary for high-affinity inhibition. This makes it an ideal low-affinity reference compound or starting fragment for structure-based drug design. Researchers engaged in fragment growing or fragment linking strategies can use the 2-oxo scaffold as a validated CK2-binding core and systematically introduce substituents at the 4-, 6-, 7-, or 8-positions to improve potency, using the quantitative SAR data from the Syniugin study as a benchmark for progress.

Synthesis of Anticancer Quinoline Derivatives via N-1 Functionalization

As demonstrated by Alhomrani et al. (2021) , 2-oxo-1,2-dihydroquinoline-3-carboxylic acid serves as a productive synthetic intermediate for generating N-1-substituted derivatives with significant anticancer activity against MCF-7 breast cancer cells. The synthetic route involves hydrolysis of the ethyl ester precursor to the free acid (compound 4), followed by treatment with ethyl 3-substituted 2-cyanoacrylates to afford 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids (7a–d), and subsequent cyclization with hydrazine hydrate to yield pyrazolidinone-fused derivatives (8a–d). Compound 7c achieved an IC50 of 1.73 µg/mL, comparable to doxorubicin . Procurement of the free acid is appropriate for laboratories pursuing this specific synthetic methodology for anticancer lead generation.

Synthesis of Antimicrobial Amide Derivatives for Non-Fluoroquinolone Mechanism Studies

The observation that amides of 2-oxoquinoline-3-carboxylic acid exhibit antimicrobial activity with MIC values of 250–1000 µg/mL against S. aureus and E. coli positions the parent acid as a starting material for exploring non-gyrase antimicrobial mechanisms. Unlike fluoroquinolones (4-oxoquinoline-3-carboxylic acids) that target DNA gyrase and topoisomerase IV at nanomolar concentrations, 2-oxoquinoline amides likely operate through distinct pathways. Researchers investigating alternative antibacterial mechanisms or seeking to develop agents against fluoroquinolone-resistant strains may find the 2-oxo scaffold useful, though they should anticipate MIC values 2–4 orders of magnitude higher than clinical fluoroquinolones .

Quote Request

Request a Quote for 2-oxo-3H-quinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.